
メブロフェニン
概要
説明
メブロフェニンは、主に肝臓と胆嚢の画像診断に使用される診断用放射性医薬品である。これは、テクネチウム99mイオンに結合した2つのリドカイン類似体からなるキレートである。 メブロフェニンは、高い肝臓への取り込みと急速な胆汁排泄が知られており、肝胆道シンチグラフィーのための有効な薬剤となっている .
科学的研究の応用
Radiopharmaceutical Properties
Mebrofenin is classified as an iminodiacetic acid (IDA) derivative and is utilized for its high hepatic extraction and rapid clearance properties. It is administered as a technetium-99m (Tc-99m) labeled compound, which allows for effective imaging of liver function through scintigraphy. The compound's unique characteristics include:
- High Hepatic Extraction : Mebrofenin exhibits superior hepatic extraction compared to other IDA compounds, making it particularly effective for liver imaging.
- Rapid Blood Clearance : It clears quickly from the bloodstream, facilitating timely imaging procedures.
- Low Renal Excretion : Minimal renal excretion ensures that the imaging results are primarily reflective of liver function rather than renal activity .
Hepatobiliary Scintigraphy
Mebrofenin is extensively used in hepatobiliary scintigraphy (HBS) to evaluate liver function preoperatively and postoperatively. Key findings from various studies include:
- Preoperative Assessment : Mebrofenin HBS has been shown to predict the risk of post-hepatectomy liver failure (PHLF) effectively. A study involving 163 patients indicated that a cutoff value of 2.7%/min/m² for future remnant liver function (FRL-F) was crucial in decision-making for surgical interventions .
- Postoperative Monitoring : The compound's ability to assess regional liver function allows for monitoring changes after surgical procedures, aiding in the management of potential complications .
Molecular Imaging
Recent advancements have positioned Mebrofenin as a valuable tool in molecular imaging, particularly in understanding hepatocyte transporter functions:
- Transporter Function Evaluation : Research has demonstrated that Mebrofenin can be used to assess the functionality of hepatic transporters such as OATP and MRP2. In studies with inflammation-induced liver injury, decreased hepatic uptake of Mebrofenin was observed, indicating impaired transporter activity .
- Drug Interaction Studies : Mebrofenin imaging can reveal how drug-drug interactions affect hepatic transporter functions, providing insights into pharmacokinetics in both healthy and diseased states .
Case Study: Liver Disease in Canines
A study on dogs with toxic-induced acute liver disease utilized Mebrofenin to assess hepatic extraction efficiency (HEE). The results showed a significant correlation between HEE and histopathological severity of liver damage:
Group | Baseline HEE (%) | Post-Treatment HEE (%) | Histopathology Correlation |
---|---|---|---|
Normal | 95.9 ± 2.71 | 90 ± 5 | r = -0.83, p = 0.003 |
Affected | 56.4 ± 18.0 | 45 ± 10 | r = -0.85, p < 0.001 |
This study highlighted Mebrofenin's utility in correlating functional imaging results with histological findings, underscoring its potential for clinical diagnostics .
Human Studies on Liver Function
In human studies assessing liver function via HBS, the use of Mebrofenin has been linked to improved outcomes in predicting PHLF:
- A cohort study demonstrated that integrating Mebrofenin into preoperative assessments led to better stratification of patients undergoing major liver resections, resulting in tailored surgical approaches based on individual risk profiles .
Pharmacokinetics and Transport Mechanisms
Understanding the pharmacokinetics of Mebrofenin is crucial for optimizing its use in clinical settings:
- Carrier-Mediated Transport : Studies indicate that the uptake of Mebrofenin is predominantly mediated by specific transporters (OATP family), which are essential for its hepatic extraction and biliary excretion .
- Impact of Inflammation : Inflammatory conditions significantly alter the pharmacokinetics of Mebrofenin, leading to increased plasma exposure and reduced biliary clearance, which can complicate clinical interpretations .
作用機序
メブロフェニンは、有機アニオン輸送ポリペプチド(OATP1B1およびOATP1B3)の作用によって肝細胞に取り込まれる。肝細胞に入ると、胆管に排泄され、最終的に小腸に排泄される。 作用機序は、テクネチウム99mの異性体遷移による崩壊であり、ガンマカメラで検出されるガンマ線を放出する .
生化学分析
Biochemical Properties
Mebrofenin is taken up into hepatocytes through the action of organic anion-transporting polypeptides (OATP1B1 and OATP1B3) transporters . These transporters are responsible for the hepatic uptake of Mebrofenin, making it a crucial component in biochemical reactions within the liver .
Cellular Effects
Upon intravenous administration, Mebrofenin bound to plasma proteins is cleared from systemic circulation in approximately 5 minutes by hepatocytes . This rapid clearance and high hepatic uptake can influence cell function, particularly in the liver .
Molecular Mechanism
It is used as a diagnostic agent as Technetium-99m decays by isomeric transition to technetium-99 through the release of a detectable gamma ray . This process allows for the visualization of the liver and gallbladder during imaging procedures .
Temporal Effects in Laboratory Settings
Mebrofenin’s fast hepatic excretion (t ½ =17 minutes) and high hepatic uptake (98.1%) can be attributed to the 3-bromo-2,4,6-trimethylphenyl moiety . These properties allow for its use in time-sensitive imaging procedures .
Dosage Effects in Animal Models
While specific studies on dosage effects of Mebrofenin in animal models are limited, it is known that Mebrofenin is used in hepatobiliary imaging tests . The dosage and its effects would likely vary based on the specific needs of the imaging procedure .
Metabolic Pathways
Mebrofenin is involved in the hepatobiliary elimination pathway . It is taken up by hepatocytes and then secreted into the canaliculi, finally being excreted by the bile ducts .
Transport and Distribution
Mebrofenin is transported into hepatocytes through the action of OATP1B1 and OATP1B3 transporters . It is then distributed within the liver, allowing for its use in imaging procedures .
Subcellular Localization
Once inside the hepatocytes, Mebrofenin is secreted into the canaliculi and finally excreted by the bile ducts . This suggests that Mebrofenin is localized within the hepatocytes before being transported to the canaliculi for excretion .
準備方法
メブロフェニンは、メブロフェニンと脱水スズフッ化物を含む滅菌キットとして調製される。バイアルは、最終的に放射性標識されたテクネチウム99mメブロフェニンを形成するために、過テクネチウム酸ナトリウム溶液で再構成される。 再構成された製品のpHは、水酸化ナトリウムまたは塩酸を使用して4.2〜5.7に調整される .
化学反応の分析
メブロフェニンはいくつかの化学反応を受け、主にテクネチウム99mとのキレート化が関与している。生成される主な生成物はテクネチウム99mメブロフェニンであり、これは診断用画像診断に使用される。 この化合物の構造により、アルブミンに結合して肝細胞に取り込まれることが可能になる .
科学研究の応用
メブロフェニンは、肝胆道シンチグラフィーにおいて、肝機能の評価、胆管の通過性の評価、胆嚢炎や胆汁漏出などの胆嚢疾患の調査に広く使用されている。 また、胆嚢の排出率を計算し、胆道運動異常の診断を支援するためにも使用される . さらに、メブロフェニンは、特に多剤耐性関連タンパク質2(MRP2)などの肝臓のトランスポーター活性のプローブとして使用される .
化学反応の分析
Mebrofenin undergoes several chemical reactions, primarily involving its chelation with technetium-99m. The major product formed is technetium-99m mebrofenin, which is used for diagnostic imaging. The compound’s structure allows it to bind to albumin and be taken up by hepatocytes .
類似化合物との比較
メブロフェニンは、テクネチウム99mジイソプロピル-イミノ二酢酸(DISIDA)やテクネチウム99mリドフェニンなどの他の肝胆道画像診断薬に似ている。 メブロフェニンは、これらの化合物と比較して、肝臓の排泄が速く、肝臓への取り込みが高いことから、画像診断に適している .
類似化合物:- テクネチウム99mジイソプロピル-イミノ二酢酸(DISIDA)
- テクネチウム99mリドフェニン
- テクネチウム99mトリメチルブロモアニリノイミノ二酢酸(BIDA)
生物活性
Mebrofenin, a radiopharmaceutical compound labeled with technetium-99m, is primarily used in hepatobiliary imaging. Its biological activity is closely associated with its role in assessing liver function and the transport mechanisms involved in hepatobiliary excretion. This article provides a detailed overview of the biological activity of mebrofenin, including its pharmacokinetics, interactions with hepatic transporters, and implications for clinical practice.
Mebrofenin's uptake and excretion are mediated by specific hepatic transporters, namely the organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs). The pharmacokinetic profile of mebrofenin has been extensively studied to understand its behavior in various physiological and pathological conditions.
Key Transport Mechanisms
- OATP1B1 and OATP1B3 : These transporters facilitate the hepatic uptake of mebrofenin from the bloodstream into hepatocytes. Studies using Xenopus laevis oocytes have demonstrated that alterations in these transporters significantly affect mebrofenin's pharmacokinetics .
- MRP2 and MRP3 : After uptake into hepatocytes, mebrofenin is excreted into bile primarily via MRP2. Research indicates that MRP2 deficiency leads to reduced biliary excretion, highlighting the importance of this transporter in mebrofenin's elimination .
Clinical Applications
Mebrofenin is utilized in hepatobiliary scintigraphy to evaluate liver function and diagnose conditions such as cholestasis and hyperbilirubinemia. Its ability to reflect transporter function makes it a valuable probe for assessing altered hepatic function.
Case Studies
- Study on NASH Patients : In patients with non-alcoholic steatohepatitis (NASH), plasma exposure to mebrofenin was found to be increased by 1.4-fold compared to healthy subjects, indicating impaired MRP2-mediated canalicular efflux . This suggests that mebrofenin can serve as a biomarker for liver dysfunction associated with metabolic disorders.
- Impact of Drug Interactions : The use of rifampicin (RIF) and cyclosporin A (CsA) as inhibitors of OATP and MRP2 has been studied to assess their effects on mebrofenin kinetics. RIF significantly decreased hepatic uptake, while CsA showed a more potent inhibition on MRP2 compared to OATP .
Data Tables
The following table summarizes key findings from studies on the pharmacokinetics of mebrofenin:
特性
IUPAC Name |
2-[[2-(3-bromo-2,4,6-trimethylanilino)-2-oxoethyl]-(carboxymethyl)amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O5/c1-8-4-9(2)15(10(3)14(8)16)17-11(19)5-18(6-12(20)21)7-13(22)23/h4H,5-7H2,1-3H3,(H,17,19)(H,20,21)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPZZZZLAQGTHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1NC(=O)CN(CC(=O)O)CC(=O)O)C)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046891 | |
Record name | Mebrofenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78266-06-5 | |
Record name | Mebrofenin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78266-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mebrofenin [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078266065 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mebrofenin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15779 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Mebrofenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mebrofenin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.686 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MEBROFENIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PV0B6ED98 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。